molecular formula C23H20ClN5O5 B6551819 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1040656-36-7

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B6551819
CAS No.: 1040656-36-7
M. Wt: 481.9 g/mol
InChI Key: SFPBELVSSNNKDU-UHFFFAOYSA-N
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Description

This compound features a tetrahydropteridin-2,4-dione core substituted at position 3 with a 2-chlorophenylmethyl group. The acetamide moiety is linked to a 2,5-dimethoxyphenyl group, introducing polar methoxy substituents.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-33-15-7-8-18(34-2)17(11-15)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPBELVSSNNKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Acetamide Substituents

a. 2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide ()

  • Core structure: Thiazolidinone ring instead of pteridinone.
  • Substituents: 4-chloro-2-methylanilino and 2,3-dimethylphenyl groups.
  • The absence of methoxy groups reduces polarity compared to the target compound, possibly affecting solubility and target selectivity .

b. 2-Chloro-N-(2,4-dimethylphenyl)acetamide ()

  • Substituents : Chloro and 2,4-dimethylphenyl groups.
  • Key differences: The lack of a pteridinone core limits its ability to mimic folate intermediates. Crystallographic studies show the N–H bond conformation aligns with ortho-substituents, similar to the target compound’s 2-chlorophenylmethyl group. However, simpler structure may result in lower binding specificity .

Herbicidal Acetamide Derivatives ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the chloroacetamide backbone but are optimized for herbicidal activity.

  • Structural contrast : These lack heterocyclic cores, relying on chloro and alkoxyalkyl groups for lipid membrane penetration in plants.

Heterocyclic Acetamide Derivatives ()

a. N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide ()

  • Core structure : Indole-thioether linked to acetamide.
  • Substituents : 2,4-dimethylphenyl and 1-methylindolyl groups.
  • The thioether group introduces sulfur-based redox activity absent in the target compound .

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Target/Application Reference
Target Compound Tetrahydropteridin-2,4-dione 2-Chlorophenylmethyl, 2,5-dimethoxyphenyl Folate enzymes, nucleotide biosynthesis -
Thiazolidinone derivative () Thiazolidinone 4-Chloro-2-methylanilino, 2,3-dimethylphenyl Kinases/phosphatases
Alachlor () Simple acetamide 2,6-Diethylphenyl, methoxymethyl Herbicide (lipid synthesis inhibition)
2-Chloro-N-(2,4-dimethylphenyl)acetamide Simple acetamide 2,4-Dimethylphenyl Structural studies, limited bioactivity
Indole-thioether derivative () Indole-thioether 2,4-Dimethylphenyl, 1-methylindolyl Serotonin/kinase pathways

Research Findings and Implications

  • Target Compound: The pteridinone core and dimethoxyphenyl group may confer selectivity for folate-dependent enzymes, such as dihydrofolate reductase (DHFR). The 2-chlorophenylmethyl group could enhance blood-brain barrier penetration, suggesting CNS applications .
  • Conformational Insights : Crystallographic data from simpler acetamides () highlight the importance of ortho-substituents in stabilizing bioactive conformations, a feature retained in the target compound .

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